1-[2-(Thiophen-2-yl)ethyl]imidazolidine-2,4,5-trione
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Overview
Description
1-[2-(Thiophen-2-yl)ethyl]imidazolidine-2,4,5-trione is a chemical compound with the molecular formula C9H8N2O3S and a molecular weight of 224.24 g/mol It is characterized by the presence of a thiophene ring attached to an imidazolidine-2,4,5-trione core
Preparation Methods
The synthesis of 1-[2-(Thiophen-2-yl)ethyl]imidazolidine-2,4,5-trione typically involves the reaction of thiophene derivatives with imidazolidine-2,4,5-trione under specific conditions. One common method includes the use of thiophene-2-ethylamine as a starting material, which is then reacted with imidazolidine-2,4,5-trione in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound meets the required specifications.
Chemical Reactions Analysis
1-[2-(Thiophen-2-yl)ethyl]imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(Thiophen-2-yl)ethyl]imidazolidine-2,4,5-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 1-[2-(Thiophen-2-yl)ethyl]imidazolidine-2,4,5-trione involves its interaction with specific molecular targets and pathways. The thiophene ring and imidazolidine-2,4,5-trione core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1-[2-(Thiophen-2-yl)ethyl]imidazolidine-2,4,5-trione can be compared with other similar compounds, such as:
1-[2-(Thiophen-2-yl)ethyl]imidazolidine-2,4-dione: This compound lacks one of the carbonyl groups present in the trione derivative, which may affect its reactivity and biological activity.
1-[2-(Thiophen-2-yl)ethyl]imidazolidine-2,5-dione: Another similar compound with a different substitution pattern on the imidazolidine ring, leading to variations in its chemical and biological properties.
Properties
IUPAC Name |
1-(2-thiophen-2-ylethyl)imidazolidine-2,4,5-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c12-7-8(13)11(9(14)10-7)4-3-6-2-1-5-15-6/h1-2,5H,3-4H2,(H,10,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYWZSYRNZHKBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCN2C(=O)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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